An In-depth Technical Guide to 2-Ethoxy-5-(trifluoromethyl)benzoic Acid
An In-depth Technical Guide to 2-Ethoxy-5-(trifluoromethyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Importance of Fluorinated Benzoic Acids in Modern Chemistry
The strategic incorporation of fluorine-containing moieties into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. Among these, the trifluoromethyl (CF₃) group is of paramount importance. Its introduction into a molecular scaffold can profoundly and often beneficially alter a compound's physicochemical and biological properties. The strong electron-withdrawing nature of the CF₃ group can enhance metabolic stability by blocking sites susceptible to enzymatic degradation, increase lipophilicity to improve membrane permeability, and modulate the acidity of nearby functional groups, thereby influencing binding interactions with biological targets.
This guide focuses on a specific, yet increasingly relevant molecule: 2-Ethoxy-5-(trifluoromethyl)benzoic acid. This compound combines the influential trifluoromethyl group with an ethoxy substituent on a benzoic acid core. This unique combination of functional groups makes it a valuable building block in the synthesis of novel pharmaceutical agents and other advanced materials. As a senior application scientist, the following sections will provide a detailed exploration of its chemical properties, a plausible and detailed synthetic protocol, its anticipated reactivity and applications, and essential safety information, all grounded in established chemical principles and data from closely related compounds.
Core Chemical and Physical Properties
Precise experimental data for 2-Ethoxy-5-(trifluoromethyl)benzoic acid is not widely published. Therefore, the following properties are a combination of information from chemical suppliers and estimations based on structurally similar compounds, such as other trifluoromethylated and ethoxy-substituted benzoic acids.
| Property | Value | Source/Rationale |
| CAS Number | 472809-65-7 | [1] |
| Molecular Formula | C₁₀H₉F₃O₃ | [1] |
| Molecular Weight | 234.17 g/mol | [1] |
| Appearance | White to off-white solid | Inferred from analogous compounds. |
| Melting Point | Not available (likely solid at room temp.) | Inferred from related solid benzoic acids. |
| Boiling Point | Not available | --- |
| Solubility | Likely soluble in organic solvents (e.g., methanol, ethanol, DMSO, ethyl acetate); sparingly soluble in water. | General solubility of benzoic acids. |
Spectroscopic and Analytical Characterization (Anticipated)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the ethoxy group, and the carboxylic acid proton. The electron-withdrawing trifluoromethyl group and the electron-donating ethoxy group will influence the chemical shifts of the aromatic protons.
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Aromatic Protons (3H): These will appear in the aromatic region (typically δ 7.0-8.5 ppm). The substitution pattern will lead to a specific splitting pattern (likely a doublet, a doublet of doublets, and a singlet or narrowly split doublet).
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Ethoxy Group (5H): A quartet (2H, -OCH₂-) and a triplet (3H, -CH₃) characteristic of an ethyl group will be observed, likely in the δ 4.0-4.5 ppm and δ 1.3-1.6 ppm regions, respectively.
-
Carboxylic Acid Proton (1H): A broad singlet, typically downfield (> δ 10 ppm), which may be exchangeable with D₂O.
¹³C NMR Spectroscopy
The carbon NMR will provide information on all ten carbon atoms in the molecule.
-
Carbonyl Carbon: Expected around δ 165-175 ppm.
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Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 110-160 ppm). The carbons attached to the trifluoromethyl and ethoxy groups will have characteristic shifts.
-
Trifluoromethyl Carbon: A quartet due to coupling with the three fluorine atoms.
-
Ethoxy Carbons: Two signals for the -OCH₂- and -CH₃ carbons.
¹⁹F NMR Spectroscopy
The fluorine NMR spectrum is a powerful tool for characterizing trifluoromethylated compounds. A single signal, a singlet, is expected for the three equivalent fluorine atoms of the CF₃ group.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present:
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O-H Stretch (Carboxylic Acid): A broad band in the region of 2500-3300 cm⁻¹.
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C=O Stretch (Carboxylic Acid): A strong, sharp band around 1700-1730 cm⁻¹.
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C-O Stretch (Ether and Carboxylic Acid): Bands in the 1200-1300 cm⁻¹ region.
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C-F Stretch (Trifluoromethyl): Strong absorptions in the 1000-1200 cm⁻¹ range.
Mass Spectrometry
Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M⁺) would be expected at m/z = 234.17. Fragmentation patterns would likely involve the loss of the ethoxy group, the carboxylic acid group, and potentially the trifluoromethyl group.
Synthesis and Reaction Chemistry
A robust and logical synthetic route to 2-Ethoxy-5-(trifluoromethyl)benzoic acid is the Williamson ether synthesis, starting from the commercially available 2-Hydroxy-5-(trifluoromethyl)benzoic acid. This method is widely used for the preparation of ethers from alcohols (or phenols) and alkyl halides.
Proposed Synthetic Pathway: Williamson Ether Synthesis
Caption: Proposed synthesis of 2-Ethoxy-5-(trifluoromethyl)benzoic acid via Williamson ether synthesis.
Detailed Experimental Protocol (Exemplary)
This protocol is a representative procedure based on standard Williamson ether synthesis conditions. Optimization of reaction time, temperature, and stoichiometry may be required.
Materials:
-
2-Hydroxy-5-(trifluoromethyl)benzoic acid
-
Bromoethane (or Iodoethane)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 2-Hydroxy-5-(trifluoromethyl)benzoic acid (1.0 eq).
-
Addition of Reagents: Add anhydrous DMF to dissolve the starting material. Then, add anhydrous potassium carbonate (2.0-3.0 eq).
-
Alkylation: To the stirring suspension, add bromoethane (1.5-2.5 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and diethyl ether.
-
Separate the layers. Extract the aqueous layer with diethyl ether (2-3 times).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
-
Key Mechanistic Considerations and Causality
-
Choice of Base: Potassium carbonate is a suitable base for deprotonating the phenolic hydroxyl group. A stronger base like sodium hydride (NaH) could also be used, which would deprotonate both the phenol and the carboxylic acid. Using a base that selectively deprotonates the more acidic phenol is often preferred to avoid potential side reactions.
-
SN2 Reaction: The core of the Williamson ether synthesis is an SN2 reaction.[2][3][4] The alkoxide (or in this case, phenoxide) acts as a nucleophile, attacking the ethyl halide and displacing the halide leaving group.[2][3][4]
-
Solvent: A polar aprotic solvent like DMF or acetone is ideal as it can dissolve the reactants but does not participate in the reaction.
-
Leaving Group: Iodoethane is more reactive than bromoethane, which is more reactive than chloroethane. Bromoethane is often a good compromise between reactivity and cost.
Applications in Research and Drug Development
Derivatives of benzoic acid are widely used as intermediates in the synthesis of more complex medicinal compounds.[5] The presence of the trifluoromethyl group makes 2-Ethoxy-5-(trifluoromethyl)benzoic acid a particularly interesting building block for several reasons:
-
Enhanced Lipophilicity: The CF₃ group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its biological target.[6]
-
Metabolic Stability: The carbon-fluorine bond is very strong. Introducing a CF₃ group can block sites on a molecule that are susceptible to metabolic oxidation, thereby increasing the drug's half-life in the body.
-
Modulation of Acidity: The electron-withdrawing nature of the CF₃ group will increase the acidity of the carboxylic acid compared to its non-fluorinated analog. This can be crucial for tuning the pKa of a drug candidate to optimize its solubility and absorption.
-
Bioisosteric Replacement: The CF₃ group can sometimes act as a bioisostere for other chemical groups, allowing for fine-tuning of a molecule's properties while maintaining its overall shape and ability to bind to a target.
This compound can serve as a key starting material for the synthesis of a variety of potential therapeutic agents, including enzyme inhibitors and receptor modulators, where the specific substitution pattern is required for optimal biological activity.
Safety and Handling
-
Hazard Classification (Anticipated):
-
Skin Irritant
-
Serious Eye Irritant
-
May cause respiratory irritation
-
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Skin and Body Protection: Wear a lab coat and appropriate protective clothing.
-
Respiratory Protection: Use in a well-ventilated area, preferably in a chemical fume hood. If dusts are generated, a respirator may be necessary.
-
-
Handling and Storage:
-
Avoid contact with skin, eyes, and clothing.
-
Avoid breathing dust.
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Keep away from strong oxidizing agents.
-
-
First Aid Measures (General Recommendations):
-
In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.
-
In case of skin contact: Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Conclusion
2-Ethoxy-5-(trifluoromethyl)benzoic acid is a valuable chemical intermediate with significant potential in the fields of medicinal chemistry and materials science. While detailed experimental data for this specific compound is sparse, its chemical properties and reactivity can be reliably inferred from its structure and data from closely related analogs. The synthetic route via Williamson ether synthesis is a logical and well-established method for its preparation. As with all chemicals, proper safety precautions should be taken during its handling and use. The continued exploration of compounds like this will undoubtedly contribute to the development of new and improved technologies and therapeutics.
References
- Supporting Information for a relevant chemical communic
-
Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
- University Laboratory Experiment Handout. (n.d.). Experiment 12 – The Williamson Ether Synthesis.
-
Boroncore. (n.d.). 2-ethoxy-5-(trifluoromethyl)benzoic acid. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, July 5). 11.8: Williamson Ether Synthesis. Retrieved from [Link]
- SIZU GIFTS CO., LIMITED. (2020, December 31).
-
PureSynth. (n.d.). 2-Methoxy-5-(Trifluoromethyl)Benzoic Acid 97%. Retrieved from [Link]
-
NETZSCH Analyzing & Testing. (n.d.). MSDS E Benzoic Acid 5.0. Retrieved from [Link]
- Supporting Information for a medicinal chemistry journal article. (n.d.).
- Chemos GmbH & Co. KG. (n.d.).
- Google Patents. (n.d.). CN112409201A - Preparation method of 2-hydroxy-5-[2-(4-(trifluoromethylphenyl)ethylamino)]benzoic acid.
-
NIST. (n.d.). Benzoic acid, 2-ethoxy-. Retrieved from [Link]
-
PubChem. (n.d.). 2-hydroxy-5-(trifluoromethyl)benzoic Acid. Retrieved from [Link]
- Google Patents. (n.d.). CN103012122A - Preparation method of 2-chloro-5-(trifluoromethyl) benzoic acid.
-
EPA. (n.d.). 2-hydroxy-5-(trifluoromethyl)benzoic Acid - Related Substances. Retrieved from [Link]
Sources
- 1. 472809-65-7 | 2-ethoxy-5-(trifluoromethyl)benzoic acid | Boroncore [boroncore.com]
- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. CN112409201A - Preparation method of 2-hydroxy-5-[2-(4-(trifluoromethylphenyl)ethylamino)]benzoic acid - Google Patents [patents.google.com]
- 6. chemimpex.com [chemimpex.com]
- 7. fishersci.com [fishersci.com]
